molecular formula C22H22ClN B13776324 1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride CAS No. 69381-52-8

1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride

Cat. No.: B13776324
CAS No.: 69381-52-8
M. Wt: 335.9 g/mol
InChI Key: PTQLFCVMYMCDGV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with benzyl and phenyl substituents, making it a unique and interesting molecule for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The reaction conditions often include elevated temperatures and acidic environments to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroisoquinoline compounds.

Scientific Research Applications

1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential neuroprotective and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects. Additionally, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-2-benzyl-8-phenylisoquinoline hydrochloride can be compared with other tetrahydroisoquinoline derivatives, such as:

    1,2,3,4-Tetrahydroisoquinoline: The parent compound with a simpler structure.

    2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl substituent.

    8-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl substituent.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

69381-52-8

Molecular Formula

C22H22ClN

Molecular Weight

335.9 g/mol

IUPAC Name

2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C22H21N.ClH/c1-3-8-18(9-4-1)16-23-15-14-20-12-7-13-21(22(20)17-23)19-10-5-2-6-11-19;/h1-13H,14-17H2;1H

InChI Key

PTQLFCVMYMCDGV-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+](CC2=C1C=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4.[Cl-]

Origin of Product

United States

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